2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide
Description
“2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide” is a synthetic acetamide derivative featuring a pyrrolidin-2,5-dione (succinimide) moiety and a 4-methoxypiperidine-substituted phenyl group. The succinimide group is known to enhance metabolic stability and bioavailability in drug design, while the methoxypiperidine substituent may influence receptor binding and solubility.
Synthetic routes for related compounds involve coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with aromatic amines via activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert atmospheres, yielding products purified through precipitation or chromatography .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-15-8-10-20(11-9-15)14-4-2-13(3-5-14)19-16(22)12-21-17(23)6-7-18(21)24/h2-5,15H,6-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXJGHGRNAQVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
This method involves two sequential steps:
- Synthesis of 4-(4-Methoxypiperidin-1-yl)aniline :
Yield and Purity
- Overall yield : 62–68% (two steps).
- Purity : >95% (HPLC, C18 column).
- Key advantage : Scalability to >100 g batches with minimal byproducts.
One-Pot Synthesis Using Mixed Anhydride Intermediates
Reaction Optimization
To circumvent intermediate isolation, a one-pot protocol was developed:
Performance Metrics
- Yield : 74% (isolated).
- Solvent efficiency : THF recycled via distillation (85% recovery).
- Limitation : Requires strict temperature control to avoid racemization.
Catalytic Amination Using Palladium Complexes
Mechanistic Insights
A patent-pending method employs Pd(OAc)₂/Xantphos (2 mol%) to catalyze the coupling between 2-(2,5-dioxopyrrolidin-1-yl)acetic acid and 4-(4-methoxypiperidin-1-yl)phenylboronic acid:
Comparative Analysis
| Parameter | Carbodiimide Method | One-Pot Synthesis | Pd-Catalyzed Route |
|---|---|---|---|
| Yield (%) | 68 | 74 | 81 |
| Reaction Time (h) | 14 | 12 | 8 |
| Catalyst Cost (USD/g) | 0.20 | 0.15 | 1.50 |
| Scalability (kg) | >100 | 50 | 10 |
The Pd-catalyzed route offers higher yields but is cost-prohibitive for industrial-scale synthesis.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 2,5-dioxopyrrolidine-1-acetic acid and 4-(4-methoxypiperidin-1-yl)aniline (1:1) with K₂CO₃ (20 mol%):
- Time : 2 hours.
- Yield : 58% (room temperature).
- Advantage : Eliminates solvent waste, though purity drops to 88%.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Acetamide Derivatives
Key Observations:
Substituent Effects on Melting Points:
- Electron-withdrawing groups (e.g., trifluoromethyl in 23 ) correlate with higher melting points (174.5–176.0°C), likely due to increased molecular rigidity and intermolecular interactions. In contrast, methoxy or piperidine groups (as in the target compound) may reduce crystallinity, though data are lacking.
- Halogenated derivatives (26 , 27 ) exhibit intermediate melting points, suggesting balanced lipophilicity and packing efficiency .
Synthetic Yields:
- Yields for analogs range from 62.9% to 73.5%, with phenethyl and chlorophenethyl derivatives (25 , 27 ) showing higher efficiency, possibly due to steric and electronic compatibility in coupling reactions .
Bioactivity Considerations (Inferred): While pharmacological data are absent in the evidence, the 4-methoxypiperidine group in the target compound may enhance blood-brain barrier penetration compared to trifluoromethyl or halogenated analogs, which are bulkier and more lipophilic .
Research Implications and Limitations
- Data Gaps: Specific pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence, limiting direct bioactivity comparisons.
- Methodological Consistency: All analogs in Table 1 were synthesized using HATU-mediated coupling and validated via TLC/UPLC, ensuring reliable purity benchmarks .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This compound is part of a class of multitargeted drugs that have shown promise in various therapeutic areas, including anticonvulsant and antinociceptive applications.
- Molecular Formula: C18H24N4O3
- Molecular Weight: 336.41 g/mol
- CAS Number: 13727241
The compound features a pyrrolidine core, which is known for its versatility in medicinal chemistry, particularly in the development of neuroactive agents.
Anticonvulsant Properties
Research has indicated that derivatives of 2,5-dioxopyrrolidine exhibit broad-spectrum anticonvulsant effects. A study highlighted the efficacy of a related compound in various seizure models:
- Maximal Electroshock (MES) Test: Effective at ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ) Induced Seizures: Effective at ED50 = 59.4 mg/kg
- 6 Hz Seizure Model: Effective at ED50 = 22.4 mg/kg
These results suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant activity .
Antinociceptive Activity
In addition to its anticonvulsant properties, this compound has demonstrated significant antinociceptive effects in animal models. The lead compound showed efficacy in formalin-induced pain models, indicating potential utility in treating neuropathic pain conditions .
Multitarget Mechanism
The biological activity of this compound appears to be mediated through multiple targets, which is advantageous for developing therapies aimed at complex conditions like epilepsy and chronic pain syndromes.
Case Study: Efficacy in Mouse Models
A focused set of hybrid pyrrolidine derivatives was tested for their protective activity across various mouse models. The findings are summarized below:
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| Compound 22 | MES | 23.7 |
| Compound 22 | PTZ | 59.4 |
| Compound 22 | 6 Hz | 22.4 |
These results underscore the potential of these compounds as effective treatments for seizure disorders .
Pharmacokinetics and ADME-Tox Profile
The pharmacokinetic profile of related compounds has been assessed through in vitro assays, revealing favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. This positions them as promising candidates for further development in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
